cis-8,11,14-Eicosatrienoic acid methyl ester
Overview
Description
cis-8,11,14-Eicosatrienoic acid methyl ester is a derivative of eicosatrienoic acid, which is a polyunsaturated fatty acid. The methyl ester form indicates that the carboxylic acid group of the eicosatrienoic acid has been converted to an ester using methanol. This modification often makes the compound more volatile, facilitating studies involving gas chromatography and mass spectrometry.
Synthesis Analysis
The synthesis of cis-8,11,14-Eicosatrienoic acid methyl ester and its deuterium-labeled analogs has been described for use in human metabolism studies. The deuterium atoms were incorporated by reducing acetylenic tetrahydropyranyl ethers with a rhodium catalyst and deuterium gas. The synthesis involved a series of acetylenic coupling reactions, with the final double bond introduced via the Wittig reaction. The trans isomers were removed to increase purity, and the overall yield for the 8,11,14-20:3 isomer was reported to be 10% .
Molecular Structure Analysis
The molecular structure of cis-8,11,14-Eicosatrienoic acid methyl ester includes three cis-configured double bonds located at the 8th, 11th, and 14th carbon atoms of the eicosatrienoic chain. The presence of these double bonds significantly affects the molecule's geometry and its interactions with enzymes and other molecules within biological systems.
Chemical Reactions Analysis
cis-8,11,14-Eicosatrienoic acid and its analogs are involved in the inhibition of prostaglandin synthetase, an enzyme critical for the production of prostaglandins. The 2-methyl analog of this compound has been shown to inhibit prostaglandin synthetase in vivo, with a longer duration of activity compared to the parent compound and other known inhibitors like indomethacin. This prolonged effect is possibly due to resistance to beta-oxidation and alterations in fatty acid transport or acylation/deacylation processes .
Physical and Chemical Properties Analysis
The physical and chemical properties of cis-8,11,14-Eicosatrienoic acid methyl ester are influenced by its polyunsaturated nature and the ester functional group. These properties include its solubility in organic solvents, boiling and melting points, and stability. The esterification of the acid group to form the methyl ester likely increases its volatility, making it more amenable to analytical techniques such as gas chromatography. The presence of deuterium in the synthesized analogs also affects the physical properties, such as the compound's density and the rate of certain chemical reactions .
Scientific Research Applications
Application in Analytical Chemistry
- Summary of the Application : “cis-8,11,14-Eicosatrienoic acid methyl ester” is used as an analytical reference standard for the determination of the analyte in plant species and biological matrices .
- Methods of Application or Experimental Procedures : The compound is used in chromatography-based techniques . In gas chromatography (GC), for example, it can be used to identify and quantify fatty acids in various matrices . The process involves a three-step preparation: extraction from the matrix with a non-polar solvent for clean-up, saponification to render the free fatty acids, and derivatization to fatty acid methyl esters (FAMEs) for more amenable analysis .
- Results or Outcomes : The use of “cis-8,11,14-Eicosatrienoic acid methyl ester” as an analytical standard helps in the accurate determination of this compound in various biological and plant matrices . The use of GC allows for the separation of 37 common FAMEs, which can be difficult to achieve as many differ only slightly in their physical and chemical properties .
Application in Cancer Research
- Summary of the Application : “cis-8,11,14-Eicosatrienoic Acid Methyl Ester” is a derivative of “cis-8,11,14-Eicosatrienoic Acid”. It has been found to have selective tumoricidal activity .
- Methods of Application or Experimental Procedures : The compound can be used in in vitro and in vivo experiments to study its effects on cancer cells . This could involve treating cancer cell lines with the compound and observing changes in cell viability, proliferation, and apoptosis .
Application in Food Analysis
- Summary of the Application : “cis-8,11,14-Eicosatrienoic Acid Methyl Ester” is used in the analysis of fatty acid methyl esters (FAMEs), which is a very important food characterization procedure .
- Methods of Application or Experimental Procedures : The compound is used in the characterization of the lipid fraction in foods . The triglycerides are hydrolyzed into glycerol and free fatty acids. Although the free fatty acids can be analyzed directly on polar stationary phases, more robust and reproducible chromatographic data are obtained if the fatty acids are derivatized to the methyl esters .
- Results or Outcomes : The analysis of FAMEs is used for the characterization of the lipid fraction in foods, and is one of the most important analyses for food . This analysis is very important in the framework of recent interest in omega-3 fatty acid determination .
Safety And Hazards
properties
IUPAC Name |
methyl (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23-2/h7-8,10-11,13-14H,3-6,9,12,15-20H2,1-2H3/b8-7-,11-10-,14-13- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHATYOWJCAQINT-JPFHKJGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90334008 | |
Record name | Methyl dihomo-gamma-linolenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-8,11,14-Eicosatrienoic acid methyl ester | |
CAS RN |
21061-10-9 | |
Record name | Methyl dihomo-gamma-linolenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021061109 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl dihomo-gamma-linolenate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90334008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | METHYL DIHOMO-.GAMMA.-LINOLENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQD3YK782Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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